molecular formula C8H12O B3021108 9-Oxabicyclo[6.1.0]non-4-ene CAS No. 637-90-1

9-Oxabicyclo[6.1.0]non-4-ene

Cat. No.: B3021108
CAS No.: 637-90-1
M. Wt: 124.18 g/mol
InChI Key: YWFPXWMSGJXUFS-UPHRSURJSA-N
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Description

9-Oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1) is a bicyclic compound featuring an oxygen atom (epoxide) and a double bond within its strained eight-membered ring. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol . The compound is also referred to as 5,6-epoxycyclooctene, highlighting its cis-cyclooctene backbone with an oxygen bridge between C5 and C6 . Key physical properties include a boiling point of 195°C, density of 1.013 g/mL (25°C), and refractive index of 1.495 .

Synthetically, this compound is prepared via stereoselective epoxidation of cis-cyclooctene derivatives, as demonstrated in Scheme S1 of , where it serves as a precursor for bioorthogonal reagents . Its strained geometry and reactive epoxide group make it valuable in polymer chemistry and mechanochemical studies .

Biochemical Analysis

Biochemical Properties

1,2-Epoxy-5-cyclooctene plays a significant role in biochemical reactions. It has been used in synthesizing various compounds such as monoepoxides . The reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2-Epoxy-5-cyclooctene involves its interaction with biomolecules. As an epoxide, it undergoes ring opening with the addition of a nucleophile . This reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Epoxy-5-cyclooctene can change over time. For instance, a study showed that a newly immobilized Aspergillus niger lipase was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene . The yield of the product was obtained after reusing for ten batches .

Metabolic Pathways

It is known that epoxides are important intermediates in many fields such as pharmaceuticals, pesticides, cosmetics, and materials .

Transport and Distribution

It is known that epoxides can interact with various transporters or binding proteins .

Subcellular Localization

It is known that epoxides can be directed to specific compartments or organelles based on their chemical properties .

Biological Activity

9-Oxabicyclo[6.1.0]non-4-ene, a bicyclic compound characterized by its unique structure featuring an oxygen atom integrated into a bicyclic framework, has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action.

  • Molecular Formula : C8_8H12_{12}O
  • Molecular Weight : 124.18 g/mol
  • Physical State : Liquid
  • Melting Point : -28.97 °C (predicted)
  • Boiling Point : 195 °C (lit.)
  • Density : 1.01 g/mL at 25 °C (lit.) .

The biological activity of this compound is primarily attributed to its reactivity with various biomolecules. It acts as a nucleophile or electrophile in biochemical pathways, influencing enzyme interactions and receptor binding. This compound has shown potential as a precursor for drug development and as a catalyst in organic reactions, including the Diels-Alder and Wittig reactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Anticancer Potential

Studies have highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The structural features of this compound allow it to interact with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compound Bicyclic structure with oxygenReactive towards electrophiles; potential biological activity
9-Azabicyclo[6.1.0]non-4-ene Bicyclic structure with nitrogenDistinct reactivity; potential for drug development
9-Thiabicyclo[6.1.0]non-4-ene Bicyclic structure with sulfurUnique reactivity patterns; applications in materials science
Bicyclo[3.3.1]nonane Different bicyclic arrangementMore stable; limited reactivity compared to oxabicyclo

This comparison underscores the unique properties of this compound, particularly its reactivity profile which can be exploited for various applications in organic synthesis and medicinal chemistry.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria, demonstrating significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro experiments reported in [source] revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines, indicating its potential as an anticancer agent.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H12_{12}O
  • Molecular Weight : 124.18 g/mol
  • Physical State : Liquid
  • Melting Point : -28.97 °C (predicted)
  • Boiling Point : 195 °C (lit.)
  • Density : 1.01 g/mL at 25 °C (lit.)

The unique structure of 9-Oxabicyclo[6.1.0]non-4-ene features an oxygen atom integrated into a bicyclic framework, which contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of complex molecules through various reactions:

  • Diels-Alder Reaction : It acts as a dienophile, participating in cycloaddition reactions to form six-membered rings, which are essential in synthesizing natural products and pharmaceuticals.
  • Wittig Reaction : The compound functions as a nucleophile, aiding in the formation of alkenes from aldehydes or ketones.
  • Epoxide Ring Opening : The epoxide ring can undergo nucleophilic attack, leading to the formation of diols or other functionalized products, enhancing its utility in synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities:

  • Drug Development : Its reactivity allows for the synthesis of bioactive compounds that can interact with biological targets, making it a valuable precursor in drug design.
  • Enzyme Mechanisms : The compound is used as a probe to study enzyme mechanisms, particularly in understanding how certain enzymes interact with substrates containing epoxide functionalities .

Material Science

The compound's structural properties lend themselves to applications in material science:

  • Polymer Synthesis : this compound can be utilized as a building block for creating polycyclic aromatic hydrocarbons, which are important in developing advanced materials and nanotechnology applications.
  • Catalysis : Its ability to act as a catalyst in various organic reactions enhances its role in the development of new materials with specific properties .

Case Study 1: Diels-Alder Reaction Applications

In a study focusing on the Diels-Alder reaction involving this compound, researchers demonstrated its effectiveness as a dienophile when reacted with various diene systems. The resulting adducts exhibited significant biological activity, highlighting the compound's potential in synthesizing pharmaceutical agents.

Case Study 2: Epoxide Ring Opening

Research investigating the epoxide ring-opening reactions of this compound revealed that treatment with nucleophiles such as alcohols or amines led to diverse bicyclic ethers. This study emphasized the regioselectivity influenced by the neighboring alkene, showcasing its importance in synthetic methodologies.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
(Z)-9-Oxabicyclo[6.1.0]non-4-eneBicyclic structure with oxygenReactive towards electrophiles; potential biological activity
9-Oxabicyclo[6.1.0]nonaneBicyclic without double bondMore stable; limited reactivity compared to (Z)-9-Oxabicyclo[6.1.0]non-4-ene
Bicyclo[3.3.1]nonaneDifferent bicyclic arrangementUnique reactivity patterns; different applications
Cyclooctene DerivativesSimilar cyclic structureVarying reactivity based on substitution patterns

This table illustrates the uniqueness of this compound compared to related compounds, particularly regarding its reactivity and potential applications in synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Oxabicyclo[6.1.0]non-4-ene, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via stereoselective methylation of dibromocyclopropane precursors. For example, 9,9-dibromo-cis-bicyclo[6.1.0]nonane reacts with butyllithium at −95 °C, followed by methyl iodide treatment, yielding 9-exo-bromo-9-endo-methyl derivatives in >90% yield . Key optimization steps include maintaining low temperatures to prevent side reactions and using tetrahydrofuran (THF) as a solvent to stabilize intermediates.

Q. How is the structural configuration of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Vicinal coupling constants (e.g., J = 8–10 Hz for trans-fused isomers) distinguish stereoisomers. Olefinic protons in the cyclopropane ring show characteristic splitting patterns .
  • IR Spectroscopy : Epoxide C-O stretching vibrations appear at ~1250 cm⁻¹, while cyclopropane C-H bending modes are observed near 900 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak at m/z 124 (C₈H₁₂O) confirms the molecular formula .

Table 1: Key Spectral Signatures

TechniqueDiagnostic FeatureReference
¹H NMRδ 3.2–3.5 ppm (epoxide protons)
IR1250 cm⁻¹ (C-O stretch)
GC-MSm/z 124 (molecular ion)

Q. What protocols are used to isolate this compound from natural sources?

  • Methodological Answer : The compound is isolated via methanol or ethanol extraction followed by GC-MS analysis. For example, in Anthocleista grandiflora bark, the extract is partitioned using silica gel chromatography, and the compound is identified via retention time (RT: ~14 min) and spectral matching with NIST libraries .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Steric and electronic factors dictate stereoselectivity. For instance, using bulky methyl iodide at −95 °C promotes endo-methylation due to reduced transition-state crowding. Deviations (e.g., higher temperatures) lead to side products like 1,2,6-cyclononatriene, as observed via NMR (δ 5.5–6.0 ppm for conjugated dienes) . Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or computational modeling.

Q. What computational strategies predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model epoxide ring strain and nucleophilic attack pathways. The InChIKey TWFJMNZBFSTTNG-HWKANZROSA-N (from ) enables database searches for analogous reactions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

Q. How can discrepancies in synthetic yields or product distributions be resolved?

  • Methodological Answer :

  • Step 1 : Replicate reactions under inert atmospheres to exclude oxygen/moisture interference.
  • Step 2 : Use High-Resolution Mass Spectrometry (HRMS) to confirm byproduct structures (e.g., 1,2,6-cyclononatriene, m/z 108.0943 [C₈H₁₂]) .
  • Step 3 : Compare experimental ¹³C NMR shifts with computed values (GIAO method) to validate assignments .

Q. What bioactivity mechanisms are associated with this compound in antifungal studies?

  • Methodological Answer : The compound inhibits fungal growth by disrupting membrane integrity, as shown in Aspergillus niger assays. Minimum Inhibitory Concentration (MIC) is determined via broth microdilution (e.g., MIC = 0.34 mg/mL in Manihot esculanta extracts). Synergistic effects with commercial antifungals (e.g., fluconazole) are tested using checkerboard assays .

Q. Data Contradiction Analysis

Q. Why do some synthetic routes yield 9-Oxabicyclo[6.1.0]nonane instead of the 4-ene derivative?

  • Methodological Answer : Hydrogenation of the double bond during workup (e.g., Pd/C exposure) converts the 4-ene to nonane. Confirm via GC-MS: nonane lacks the olefinic m/z 124 fragment and shows a molecular ion at m/z 140 (C₉H₁₆O) .

Q. Methodological Tools

  • Stereochemical Analysis : X-ray crystallography or NOESY NMR to resolve cis/trans isomerism.
  • Quantification : Internal standards (e.g., deuterated cyclohexane) in GC-MS for peak-area normalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[6.1.0]non-4-ene Derivatives

Compound Structure Key Features Reactivity/Applications
9-Oxabicyclo[6.1.0]non-4-ene Epoxide bridge (C5–C6), double bond (C4) High ring strain (~260 pN force threshold in polymers) ; used in ED-ROMP for degradable polymers . Reacts with tetrazines in bioorthogonal chemistry; slower than trans-cyclooctenes .
(E)-Bicyclo[6.1.0]non-4-ene Trans-fused rings, no oxygen Higher strain due to "half-chair" conformation; 19–160× faster tetrazine ligation than unstrained analogs . Optimized for rapid bioorthogonal reactions; stable in biological media .
Bicyclo[6.1.0]nonane Fully saturated, no double bond Lower strain; used in natural product synthesis (e.g., plant extracts ). Less reactive in ring-opening reactions compared to unsaturated analogs.

Key Insights :

  • The epoxide group in this compound introduces polarity and reactivity toward nucleophiles (e.g., halogenation with N-halosuccinimides) . However, its bicyclic strain (~240–260 pN force threshold) is lower than that of trans-cyclooctenes, which exhibit faster reaction kinetics in tetrazine ligations .
  • Positional isomerism (e.g., 9-oxabicyclo[6.1.0]non-2-ene, CAS 57338-09-7) alters strain distribution and reactivity.

Other Oxabicyclic Compounds

Compound Structure Key Features
9-Oxabicyclo[4.2.1]nonane Larger ring (9-membered), saturated Higher thermal stability (ΔfH°solid = -212.50 kJ/mol vs. -165.10 kJ/mol gas phase for non-4-ene) .
9-Oxabicyclo[3.3.1]non-1-ene Smaller rings (3.3.1 system), double bond Lower molecular weight (124.18 g/mol); ionization energy 8.60 eV .

Key Insights :

  • Ring size and substitution critically impact strain and stability. Smaller bicyclic systems (e.g., [3.3.1]) exhibit higher ionization energies and reduced steric hindrance, while larger systems (e.g., [4.2.1]) favor thermal stability .

Mechanochemical Behavior

This compound is copolymerized with dichlorinated analogs (e.g., gDCC-COD) to produce mechano-responsive polymers. Under mechanical stress (240–260 pN), the epoxide undergoes ring-opening, enabling controlled polymer degradation .

Bioorthogonal Chemistry

While less reactive than trans-cyclooctenes, this compound participates in strain-promoted azide-alkyne cycloadditions (SPAAC). Its stability in aqueous media (e.g., serum) makes it suitable for in vivo applications .

Thermodynamic and Spectroscopic Data

Property This compound cis-9-Oxabicyclo[6.1.0]nonane Source
ΔfH° (gas) -165.10 ± 2.40 kJ/mol -212.50 ± 2.20 kJ/mol
Boiling Point 195°C 435.68 K (calc.)
Vaporization Enthalpy (ΔvapH°) N/A 38.25 kJ/mol

Properties

IUPAC Name

(4Z)-9-oxabicyclo[6.1.0]non-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPXWMSGJXUFS-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2C(O2)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(O2)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309482
Record name 9-Oxabicyclo[6.1.0]non-4-ene
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-90-1
Record name 9-Oxabicyclo[6.1.0]non-4-ene
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Record name 9-Oxabicyclo(6.1.0)non-4-ene
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Retrosynthesis Analysis

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